![molecular formula C12H15NO3S B1269687 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone CAS No. 58722-33-1](/img/structure/B1269687.png)
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone
Overview
Description
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is a novel organosulfur compound that has been used in a variety of scientific research applications. It is an important reagent for the synthesis of a variety of compounds, and its unique properties make it an ideal choice for laboratory experiments. In
Scientific Research Applications
Hydrogen-bonding Patterns
Research on similar compounds, such as 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, reveals insights into hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming centrosymmetric dimers and stabilizing crystal structures through additional weak interactions (Balderson et al., 2007).
Anticancer Potential
Compounds starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone, closely related to the chemical , have been synthesized and evaluated for in vitro anticancer activity against breast cancer cell lines. This indicates potential applications in the development of anticancer agents (Bashandy et al., 2011).
Synthesis of Key Intermediates
Antibacterial Activity
Studies on compounds like 1-(4-(piperidin-1-yl)phenyl)ethanone have shown promising results in antimicrobial and antibacterial activities, indicating potential for medical applications in combating bacterial infections (C.Merugu, Ramesh, & Sreenivasulu, 2010).
Corrosion Inhibition
Research into similar compounds, such as 2-((pyridin-2-ylimino)methyl)phenol and related Schiff bases, for carbon steel corrosion inhibition in acidic environments suggests possible applications in industrial corrosion protection (Hegazy et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is the dihydrofolate reductase (DHFR) enzyme . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting this enzyme, the compound can potentially disrupt the growth and proliferation of cells .
Mode of Action
The compound interacts with its target, the DHFR enzyme, by binding to its active site. This binding inhibits the enzyme’s function, leading to a disruption in the synthesis of nucleotides
Biochemical Pathways
The inhibition of the DHFR enzyme affects the folic acid pathway , which is essential for the synthesis of nucleotides. This disruption can lead to a decrease in DNA replication, affecting the growth and proliferation of cells . The downstream effects of this disruption can vary depending on the type of cell and its specific biochemical environment.
Result of Action
The compound has been tested in-vitro against the human liver hepatocellular carcinoma cell line (HepG2). Some synthesized compounds exhibited better activity than methotrexate (MTX), a commonly used chemotherapy drug . This suggests that the compound’s action results in the inhibition of cell growth and proliferation, potentially making it useful in the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The compound’s interaction with DHFR involves binding to the enzyme’s active site, thereby inhibiting its activity and leading to antiproliferative effects . Additionally, this compound has been evaluated for its potential to inhibit other enzymes, such as carbonic anhydrase, which is involved in various physiological processes .
Cellular Effects
This compound exhibits notable effects on cellular processes. In vitro studies have demonstrated its ability to inhibit the proliferation of human liver hepatocellular carcinoma cells (HepG2). This antiproliferative effect is attributed to the compound’s interaction with DHFR, leading to disrupted DNA synthesis and cell cycle arrest . Furthermore, this compound influences cell signaling pathways, including those involved in apoptosis and cell survival, by modulating gene expression and protein activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. The compound’s inhibition of DHFR is a primary mechanism, where it competes with the natural substrate, dihydrofolate, for binding to the enzyme’s active site . This competitive inhibition results in decreased tetrahydrofolate production, impairing DNA synthesis and cell proliferation. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biological activity and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments, affecting its activity and function .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus may enhance its ability to interact with nuclear enzymes and influence gene expression .
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10(14)11-4-6-12(7-5-11)17(15,16)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLJULSIFMBCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354952 | |
| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58722-33-1 | |
| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)
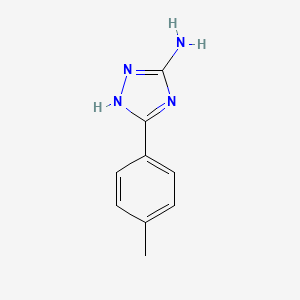
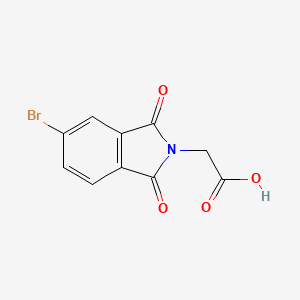
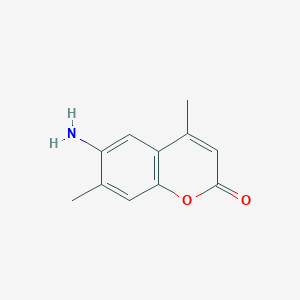
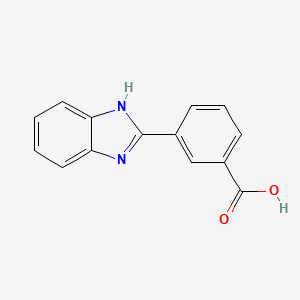
![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
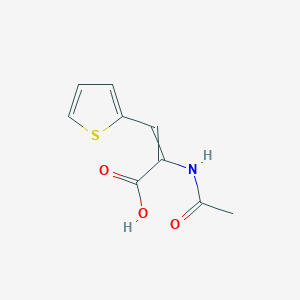
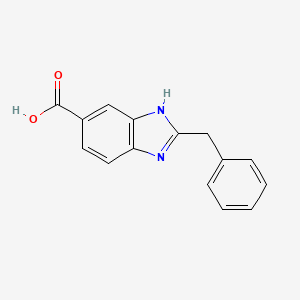
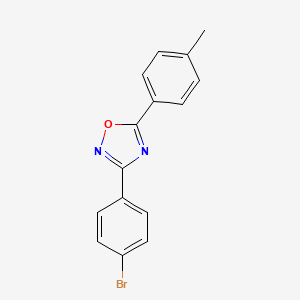
![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)

